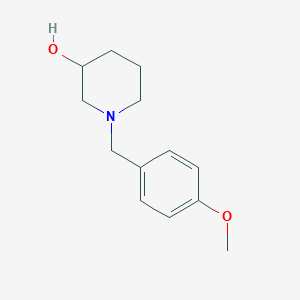

1-(4-Methoxybenzyl)piperidin-3-ol

CAS No.: 148729-36-6

Cat. No.: VC8075578

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 148729-36-6 |

|---|---|

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperidin-3-ol |

| Standard InChI | InChI=1S/C13H19NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(15)10-14/h4-7,12,15H,2-3,8-10H2,1H3 |

| Standard InChI Key | BHSIHYZSNGOYDV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CN2CCCC(C2)O |

| Canonical SMILES | COC1=CC=C(C=C1)CN2CCCC(C2)O |

Introduction

Synthesis and Manufacturing

Primary Synthesis Route

The synthesis of 1-(4-Methoxybenzyl)piperidin-3-ol typically involves the reaction of 4-methoxybenzyl chloride with piperidin-3-ol under alkaline conditions. The process proceeds via nucleophilic substitution, where the hydroxyl group of piperidin-3-ol displaces the chloride ion from 4-methoxybenzyl chloride. Key parameters include:

-

Solvent: Ethanol or methanol, facilitating reflux conditions.

-

Base: Sodium hydroxide (NaOH) or potassium carbonate () to deprotonate piperidin-3-ol.

-

Temperature: Reflux at 70–80°C for 6–12 hours.

-

Purification: Recrystallization or column chromatography yields a purity >95%.

This method achieves scalability in industrial settings through continuous flow reactors, optimizing reaction time and reducing byproducts.

Alternative Synthetic Approaches

While the primary method dominates, alternative routes include:

-

Reductive Amination: Reaction of 4-methoxybenzaldehyde with piperidin-3-ol in the presence of a reducing agent like sodium borohydride () .

-

Protection-Deprotection Strategies: Use of tert-butyloxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic removal .

Comparative yields and efficiency are summarized below:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Alkaline Substitution | 75–85 | 95–98 | Scalability |

| Reductive Amination | 60–70 | 90–92 | Mild conditions |

| Boc Protection | 70–75 | 93–95 | Avoids side reactions |

Physicochemical Properties

Structural Characteristics

The compound’s structure comprises:

-

Piperidine Ring: Adopts a chair conformation, with the hydroxyl group at C3 introducing stereochemical complexity.

-

4-Methoxybenzyl Group: The methoxy substituent enhances lipophilicity, influencing bioavailability.

Crystallographic studies of related derivatives (e.g., 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one) reveal:

-

Dihedral Angle: 79.25° between the aromatic ring and piperidine plane .

-

Hydrogen Bonding: O–H···O interactions form inversion dimers, stabilizing the crystal lattice .

Spectroscopic Data

-

NMR (H): δ 3.75 (s, 3H, OCH), δ 3.55–3.65 (m, 1H, CH-OH), δ 2.40–2.60 (m, 4H, piperidine H).

Biological Applications and Mechanisms

Pharmaceutical Intermediate

1-(4-Methoxybenzyl)piperidin-3-ol is a precursor in synthesizing:

-

Neurological Agents: Analogues targeting serotonin (5-HT) and dopamine receptors.

-

Antimalarial Compounds: Structural similarity to febrifugine intermediates enables derivatization for antiparasitic activity .

Receptor Interactions

Research highlights its affinity for:

-

σ Receptors: Modulates calcium signaling and neurotransmitter release, relevant in pain management .

-

Opioid Receptors: Derivatives exhibit analgesic properties in murine models.

Comparative Analysis with Derivatives

Future Directions

-

Mechanistic Studies: Elucidate exact receptor-binding dynamics via X-ray crystallography.

-

Synthetic Optimization: Develop enantioselective routes to isolate bioactive stereoisomers.

-

Therapeutic Exploration: Evaluate efficacy in neurodegenerative disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume